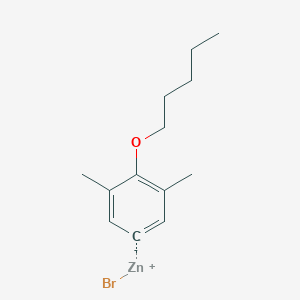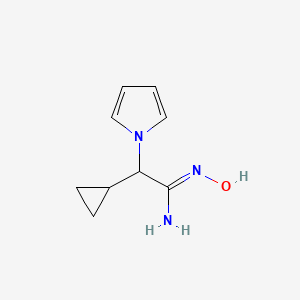
N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a furan-2-carboxamide moiety, which adds to its chemical complexity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of 4-methoxybenzaldehyde with 6-chloro-2-hydroxyacetophenone in the presence of a base such as potassium carbonate. This reaction forms the intermediate 6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one.
Introduction of the Furan-2-carboxamide Moiety: The intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted derivatives with amine or thiol groups.
Applications De Recherche Scientifique
N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties, making it a candidate for biological studies.
Medicine: The compound could be investigated for potential therapeutic applications, including as an anti-cancer or anti-viral agent.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit certain enzymes involved in inflammatory or oxidative processes.
Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Induction of Apoptosis: The compound could induce programmed cell death (apoptosis) in cancer cells through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
N-(6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)furan-2-carboxamide can be compared with other chromen-4-one derivatives and furan-2-carboxamide compounds. Similar compounds include:
Chromen-4-one Derivatives: Compounds such as 6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one and 6-chloro-3-(4-hydroxyphenyl)-4H-chromen-4-one.
Furan-2-carboxamide Compounds: Compounds such as furan-2-carboxamide and N-(4-methoxyphenyl)furan-2-carboxamide.
Uniqueness
The uniqueness of this compound lies in its combined chromen-4-one and furan-2-carboxamide structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H14ClNO5 |
|---|---|
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
N-[6-chloro-3-(4-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H14ClNO5/c1-26-14-7-4-12(5-8-14)18-19(24)15-11-13(22)6-9-16(15)28-21(18)23-20(25)17-3-2-10-27-17/h2-11H,1H3,(H,23,25) |
Clé InChI |
NOZZEDWTICXTJH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


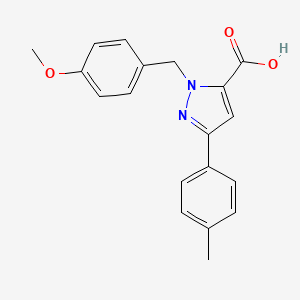
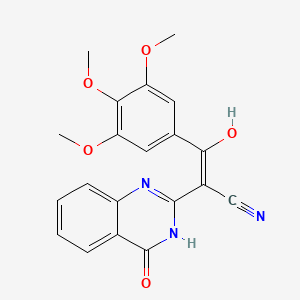


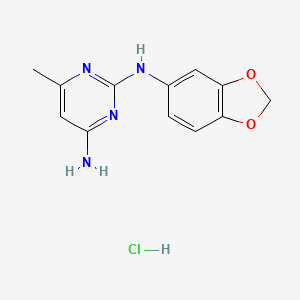
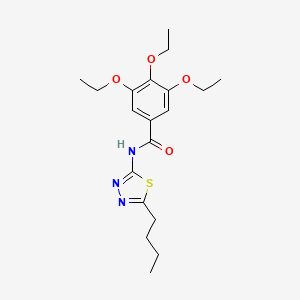
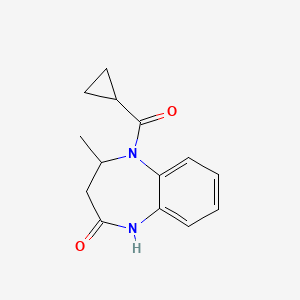
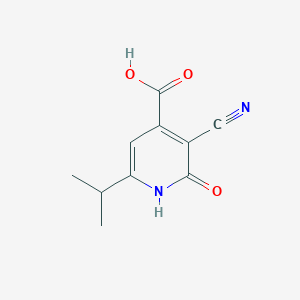

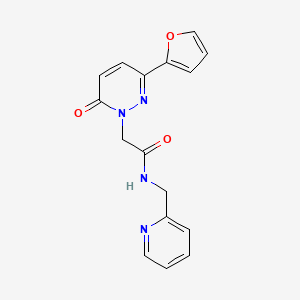
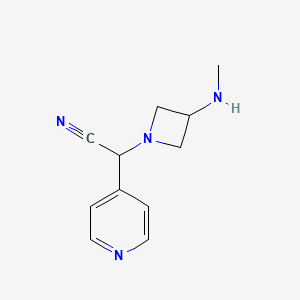
![Ethyl 4-((5-(tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate](/img/structure/B14878420.png)
